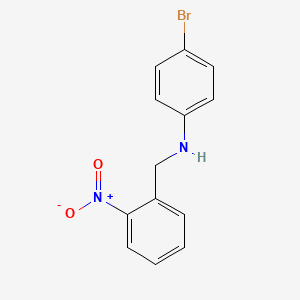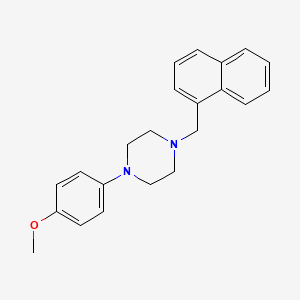
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide, also known as TRO19622, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. It was first synthesized in 2007 by researchers at Trophos, a biopharmaceutical company based in Marseille, France. Since then, there has been a growing interest in studying the biochemical and physiological effects of TRO19622, as well as its mechanism of action and potential future directions for research.
作用机制
The exact mechanism of action of 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide is not fully understood, but it is believed to act on multiple targets in the brain and nervous system. One proposed mechanism is through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to modulate the activity of ion channels and receptors involved in synaptic transmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve mitochondrial function and energy metabolism. 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
实验室实验的优点和局限性
One advantage of 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide is its high potency and selectivity for its target receptors, which allows for precise modulation of neuronal activity. However, its complex mechanism of action and potential off-target effects may make it difficult to interpret experimental results. Additionally, the high cost and limited availability of 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide may limit its use in some research settings.
未来方向
There are several potential future directions for research on 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide. One area of interest is in developing more effective delivery methods, such as nanoparticle-based formulations or targeted drug delivery systems. Another direction is in investigating the use of 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide in combination with other drugs or therapies to enhance its neuroprotective effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide and its potential use in other neurological disorders.
合成方法
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic compound that can be produced through a multi-step synthesis process. The initial step involves the reaction of 2,4,5-trichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to produce the amide intermediate, which is subsequently acetylated to yield 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide. The final product is purified through a series of chromatography and recrystallization steps to obtain a high-purity sample.
科学研究应用
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of these diseases. It has also been investigated for its potential use in the treatment of spinal cord injury, stroke, and other neurological disorders.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FNO/c15-10-6-12(17)13(7-11(10)16)19-14(20)5-8-1-3-9(18)4-2-8/h1-4,6-7H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSGAPLMACWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)


![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)




![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)